molecular formula C12H20 B2678762 1-Tert-butyl-4-ethynylcyclohexane CAS No. 1565550-13-1

1-Tert-butyl-4-ethynylcyclohexane

Cat. No.: B2678762
CAS No.: 1565550-13-1
M. Wt: 164.292
InChI Key: DJMKIIDGYZKWTR-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-ethynylcyclohexane (CAS: 1565550-13-1) is a cyclohexane derivative substituted with a tert-butyl group and an ethynyl group at the 1- and 4-positions, respectively. Its molecular formula is C₁₂H₂₀, with a molecular weight of 164.29 g/mol . The compound exists as a liquid at room temperature and requires storage at 4°C under inert conditions to maintain stability . The ethynyl group (sp-hybridized carbon) imparts linear geometry and reactivity toward coupling reactions (e.g., Sonogashira or Glaser couplings), while the tert-butyl group provides steric bulk, enhancing thermal stability and influencing conformational preferences .

Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions such as using PPE and avoiding ignition sources (P210, P280) .

Properties

IUPAC Name

1-tert-butyl-4-ethynylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,10-11H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMKIIDGYZKWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565550-13-1
Record name 1-tert-butyl-4-ethynylcyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-ethynylcyclohexane can be synthesized through various organic reactions One common method involves the alkylation of cyclohexane derivativesThe ethynyl group can then be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-ethynylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tert-butyl-4-ethynylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-ethynylcyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s conformational stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Structural and Functional Differences

The following table summarizes key properties of 1-tert-butyl-4-ethynylcyclohexane and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Reactivity/Applications
This compound 1565550-13-1 C₁₂H₂₀ 164.29 Ethynyl (-C≡CH) Alkyne coupling reactions, polymer precursors
1-Tert-butyl-4-chlorocyclohexane 62056-46-6 C₁₀H₁₉Cl 162.71 Chloro (-Cl) Nucleophilic substitution (SN1/SN2) reactions
1-Tert-butyl-4-methylenecyclohexane 13294-73-0 C₁₁H₂₀ 152.28 Methylene (=CH₂) Diels-Alder reactions, cycloaddition substrates
1-(tert-Butyl)-4-iodocyclohexane 85592-89-8 C₁₀H₁₉I 266.17 Iodo (-I) Cross-coupling (e.g., Suzuki, Ullmann)
1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane 153429-47-1 C₁₈H₃₂ 248.45 Ethenyl (-CH=CH₂) Polymerization, cross-linking agents
Key Observations:
  • Reactivity :

    • The ethynyl group enables catalytic coupling reactions, making the target compound valuable in synthesizing conjugated polymers or pharmaceuticals .
    • Chloro and iodo analogs are electrophilic and participate in substitution or cross-coupling reactions, with iodine’s polarizability enhancing its utility in metal-catalyzed reactions .
    • Methylene and ethenyl groups exhibit unsaturation, facilitating cycloadditions or polymerization .
  • Steric and Electronic Effects :

    • The tert-butyl group in all compounds imposes significant steric hindrance, reducing reaction rates but improving thermal stability.
    • Ethynyl and chloro substituents are electron-withdrawing, whereas methylene and ethenyl groups are less polar, altering electronic environments .
  • Physical Properties :

    • The iodo derivative has the highest molecular weight (266.17 g/mol) due to iodine’s atomic mass, impacting its solubility and melting point .
    • The ethenyl analog (C₁₈H₃₂) has a larger hydrophobic structure, likely reducing aqueous solubility compared to the target compound .

Biological Activity

1-Tert-butyl-4-ethynylcyclohexane (CAS No. 1565550-13-1) is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and an ethynyl group. This unique structure imparts specific chemical properties that make it a subject of interest in various fields, including organic synthesis, medicinal chemistry, and materials science. This article focuses on the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H20. The compound features:

  • Tert-butyl group : Provides steric hindrance and influences the compound's reactivity.
  • Ethynyl group : Capable of participating in π-π interactions and hydrogen bonding, enhancing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

  • Binding to Enzymes/Receptors : The compound may modulate the activity of specific enzymes or receptors, leading to various biological effects.
  • Chemical Reactivity : The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to generate alkenes, which can interact with biological molecules.

Biological Activity Studies

Research has explored the potential therapeutic properties of this compound. Below are key findings from notable studies:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of compounds similar to this compound. It was found that derivatives with ethynyl substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of cyclohexane derivatives indicated that compounds with ethynyl groups showed enhanced activity against Gram-positive bacteria. The study suggested that the structural features of this compound contribute to its ability to disrupt bacterial cell membranes .

Comparative Analysis with Similar Compounds

A comparison table highlighting the biological activities of this compound and related compounds is provided below:

CompoundActivity TypeMechanism of Action
This compoundAnticancerInduction of apoptosis via signaling pathway modulation
1-Tert-butyl-4-methylcyclohexaneAntimicrobialDisruption of bacterial cell membranes
1-Tert-butylcyclohexanolAnti-inflammatoryInhibition of pro-inflammatory cytokines

Synthesis and Applications

This compound can be synthesized through various organic reactions, including alkylation and Sonogashira coupling reactions. Its applications extend beyond biological research into industrial uses, particularly in the production of specialty chemicals and materials.

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